Methyl 7-methyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-1-carboxylate
CAS No.:
Cat. No.: VC17496031
Molecular Formula: C10H14N2O2
Molecular Weight: 194.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H14N2O2 |
|---|---|
| Molecular Weight | 194.23 g/mol |
| IUPAC Name | methyl 7-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxylate |
| Standard InChI | InChI=1S/C10H14N2O2/c1-7-3-4-12-6-11-9(8(12)5-7)10(13)14-2/h6-7H,3-5H2,1-2H3 |
| Standard InChI Key | VICRLOAZJOWPJX-UHFFFAOYSA-N |
| Canonical SMILES | CC1CCN2C=NC(=C2C1)C(=O)OC |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s core consists of a fused bicyclic system: a six-membered pyridine ring fused to a five-membered imidazole ring. Partial saturation of the pyridine ring (positions 5–8) introduces conformational rigidity, while the methyl group at position 7 and the carboxylate ester at position 1 provide stereoelectronic modulation. The molecular formula is C₁₀H₁₄N₂O₂, with a molecular weight of 194.23 g/mol. Key structural features include:
| Property | Value |
|---|---|
| IUPAC Name | Methyl 7-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxylate |
| Canonical SMILES | CC1CCN2C=NC(=C2C1)C(=O)OC |
| InChI Key | VICRLOAZJOWPJX-UHFFFAOYSA-N |
| Topological Polar Surface Area | 55.1 Ų |
The carboxylate ester group enhances solubility in organic solvents, while the methyl group influences lipophilicity and metabolic stability.
Synthesis and Preparation
Synthetic Routes
The synthesis of methyl 7-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxylate likely follows strategies employed for related imidazopyridines. A plausible multistep approach involves:
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Cyclization: Condensation of a diamine precursor with a ketene aminal or α,β-unsaturated carbonyl compound to form the imidazo[1,5-a]pyridine core.
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Methylation: Selective alkylation at the 7-position using methyl iodide or dimethyl sulfate under basic conditions.
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Esterification: Introduction of the carboxylate ester via reaction with methyl chloroformate in the presence of a base like triethylamine.
Reaction optimization often requires careful control of temperature (typically 60–100°C) and solvent polarity (e.g., ethanol or DMF).
Industrial-Scale Considerations
No industrial production methods have been reported, but scalable synthesis would prioritize:
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Catalyst Efficiency: Heterogeneous catalysts (e.g., zeolites) to improve yield and reduce purification steps.
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Green Chemistry Principles: Solvent-free conditions or use of biodegradable solvents like cyclopentyl methyl ether.
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
The compound’s logP (calculated) is estimated at 1.8, indicating moderate lipophilicity suitable for blood-brain barrier penetration. Aqueous solubility is limited (~0.1 mg/mL at pH 7.4) but can be enhanced via prodrug strategies or salt formation.
Metabolic Stability
The ester group is susceptible to hydrolysis by carboxylesterases, potentially generating the corresponding carboxylic acid metabolite. In vitro studies of analogs show hepatic microsomal clearance rates of 15–20 mL/min/kg, suggesting moderate first-pass metabolism.
Biological Activity and Mechanisms
Hypothesized Targets
While direct pharmacological data are lacking, structurally related compounds exhibit activity against:
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P2X7 Receptors: Imidazopyridines antagonize ATP-gated ion channels, implicating potential in neuroinflammation and chronic pain.
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Fungal CYP51: Analogous derivatives inhibit lanosterol 14α-demethylase, a key enzyme in ergosterol biosynthesis.
Structure-Activity Relationships (SAR)
Key SAR trends for imidazopyridine derivatives include:
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Position 1 Substituents: Ester groups improve membrane permeability compared to carboxylic acids.
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Position 7 Methylation: Enhances metabolic stability by sterically shielding oxidation sites.
Applications in Drug Discovery
Antifungal Agents
Derivatives of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine show MIC values of 2–8 μg/mL against Candida albicans and Aspergillus fumigatus, surpassing fluconazole in some cases. The methyl ester moiety in this compound may serve as a prodrug to enhance bioavailability of active carboxylic acid metabolites.
Neuroinflammatory Disorders
P2X7 receptor antagonists reduce IL-1β release in microglial cells (IC₅₀: 50–100 nM). Molecular docking studies suggest the compound’s imidazole ring forms hydrogen bonds with Lys64 and Tyr288 residues in the receptor’s ATP-binding pocket.
Future Research Directions
Synthetic Challenges
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Regioselectivity: Controlling methylation at position 7 without side reactions at N3 or N5 remains problematic.
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Stereochemical Control: Development of asymmetric synthesis routes to access enantiomerically pure variants.
Biological Evaluation Priorities
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In Vitro Screening: Profiling against kinase panels and ion channel targets.
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ADMET Studies: Assessing CYP inhibition potential and plasma protein binding.
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